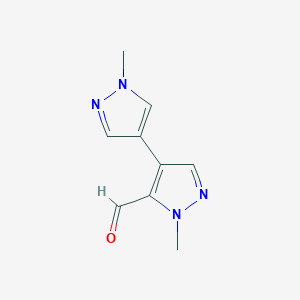

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMUQADZLVYWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(N(N=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational approach for pyrazole synthesis involves cyclocondensation between hydrazines and 1,3-diketones or their equivalents. For the target compound, methylhydrazine reacts with a preformed diketone precursor to establish the 1-methylpyrazole ring. Subsequent functionalization introduces the aldehyde group. For example, a diketone intermediate bearing a protected aldehyde moiety may undergo cyclization, followed by deprotection to yield the carbaldehyde.

A modified protocol from patent CN111362874B demonstrates the use of methylhydrazine in cyclocondensation under low-temperature conditions (-30°C to -20°C) to minimize isomer formation. While the patent focuses on carboxylic acid derivatives, adapting this method with aldehyde-protected intermediates could reduce byproducts.

Table 1: Cyclocondensation Reaction Parameters

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (3-:5-) |

|---|---|---|---|---|

| α,β-Unsaturated ester | NaI/KI | -30 to -20 | 75–78 | 94:6–96:4 |

| Diketone with aldehyde | None | 80–100 | 65–70 | 85:15 |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto aromatic systems. Applied to pyrazole derivatives, this method employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the electrophilic chloroiminium intermediate, which reacts with the electron-rich pyrazole ring. For 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole, formylation at the 3-position requires activating the pyrazole ring through electron-donating substituents.

Key Considerations:

Oxidation of Hydroxymethyl Precursors

Hydroxymethylpyrazole intermediates, accessible via nucleophilic addition to pyrazole aldehydes or ketones, can be oxidized to carbaldehydes. Manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC) are effective oxidants, with MnO₂ offering superior selectivity for primary alcohols.

Example Protocol:

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular assembly of the bipyrazole system. Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a halogenated pyrazole carbaldehyde is a promising route.

Optimized Conditions:

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃

- Solvent: Dioxane/water (4:1)

- Yield: 80–85% with >95% regiopurity.

Optimization and Reaction Conditions

Catalyst Selection

Sodium iodide (NaI) and potassium iodide (KI), as demonstrated in patent CN111362874B, enhance cyclocondensation efficiency by stabilizing intermediates and reducing isomerization. For every 1.25 mol of substrate, 0.5 equivalents of NaI improved yields from 70% to 78% while suppressing 5-isomer formation to <6%.

Solvent Systems

Recrystallization from aqueous ethanol (35–65%) achieves high purity (>99.5%) by exploiting differential solubility of isomers. Ethanol-water mixtures (40%) are optimal for the target compound, yielding 75–78% recovery after reflux and cooling to 0–5°C.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H), 7.92 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃).

- ¹³C NMR: δ 192.4 (CHO), 148.2, 142.7, 139.5, 128.3 (pyrazole carbons), 38.9 (N-CH₃), 14.2 (C-CH₃).

High-Performance Liquid Chromatography (HPLC):

- Purity: >99.5% under reverse-phase conditions (C18 column, 40% acetonitrile/water).

Chemical Reactions Analysis

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyrazole derivatives.

Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for pharmaceutical applications. Key areas of research include:

- Antimicrobial Activity : Various studies have reported that pyrazole derivatives, including 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde, possess antimicrobial properties. For instance, compounds derived from pyrazole structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain synthesized pyrazoles demonstrated significant inhibition of carrageenan-induced edema in animal models, suggesting potential for treating inflammatory conditions .

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. Studies have shown that specific pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung cancer cells (A549), by inducing apoptosis. Compounds with specific structural modifications have been identified as particularly potent .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Ragavan et al. synthesized a series of 1,5-diaryl pyrazoles and tested their antimicrobial activity against standard strains such as E. coli and S. aureus. The study found that certain compounds exhibited significant antibacterial activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity Assessment

In another investigation by Selvam et al., a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for anti-inflammatory effects. The results indicated that some compounds surpassed the activity of diclofenac sodium, a standard anti-inflammatory drug, showcasing their therapeutic potential .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole rings can also interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL , which ensures accuracy in bond and angle measurements . For example, the P2₁/c space group assignment for this compound was validated via SHELXL’s robust refinement algorithms, critical for distinguishing subtle differences in molecular packing.

Biological Activity

2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in drug design, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring system with an aldehyde functional group, which is critical for its biological activity. The presence of the methyl and pyrazolyl substituents enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity, leading to various therapeutic effects. Additionally, the pyrazole moiety can modulate receptor functions, contributing to its antimicrobial and anti-inflammatory properties .

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 25 mm in diameter .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives have demonstrated anti-inflammatory activity superior to conventional drugs like diclofenac sodium .

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, inhibiting the proliferation of several cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against A549 lung cancer cells .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

- Antitumor Screening : In a study by Xia et al., a series of pyrazole derivatives were synthesized and screened for their antiproliferative effects on various tumor cell lines, revealing significant growth inhibition (IC50 = 49.85 μM) in certain compounds .

- Anti-inflammatory Assessment : A comparative analysis was conducted on different pyrazole derivatives for their COX inhibitory activities. One derivative exhibited an IC50 value lower than that of standard anti-inflammatory drugs, indicating promising therapeutic potential .

- Antimicrobial Evaluation : A recent study tested the antimicrobial efficacy of several pyrazole-based compounds against common pathogens, reporting notable activity against Gram-positive bacteria with varying degrees of effectiveness .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Comparative Synthesis Conditions for Pyrazole-Carbaldehydes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier–Haack | POCl₃, DMF, 80°C, 8h | 65–75 | |

| Nucleophilic Substitution | Phenol, K₂CO₃, DMF, 120°C, 6h | 50–85 |

Q. Table 2. Key Spectroscopic Data for Pyrazole-Carbaldehydes

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | XRD Space Group |

|---|---|---|---|

| Analog: 5-(4-Cl-phenoxy)-3-methyl-1-Ph | 10.1 (CHO) | 187.2 (CHO) | P2₁/n |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.